Methyl 1H-pyrrole-1-carboxylate
Overview
Description
“Methyl 1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as “Methyl 1-pyrrolecarboxylate” and "1H-Pyrrole-1-carboxylic acid, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrrole-1-carboxylate” has been reported in various studies. One approach involves the use of solid bases as effective catalysts for the N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) . The formation of “Methyl 1H-pyrrole-1-carboxylate” is closely related to the basicity of the catalysts . Another study reported the synthesis of pyrrole esters via a simple enzymatic approach (Novozym 435) for transesterification .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrole-1-carboxylate” is characterized by an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da .
Chemical Reactions Analysis
“Methyl 1H-pyrrole-1-carboxylate” can react with pyrrole Grignard reagent and pyrrole-d4 Grignard reagent . It is also reported that the compound can be synthesized by highly selective one-pot N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) .
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrole-1-carboxylate” is a clear colorless to very slightly yellow liquid . It has a density of 1.113 g/mL at 25 °C, a boiling point of 180 °C, and a melting point of 166-167°C .
Scientific Research Applications
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Pharmaceutical Chemistry
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
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Green Chemistry
- The methyl pyrrole-1-carboxylate (1-MPC) was synthesized by highly selective one-pot N -methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) .
- Solid bases were found to be effective catalysts and the formation of 1-MPC was closely related to their basicity .
- The in-situ FTIR indicated that the role of solid base catalysts was to activate pyrrole via the formation of O–H bond and the weakening of N–H bond, which was attributed to the interaction between pyrrole and surface oxygen anion of solid base .
- Furthermore, the reaction temperature and the reactants molar ratio were found to be the main factors for the improvement of pyrrole conversion .
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Organic Synthesis
- Pyrrole is used in the synthesis of a wide variety of organic compounds . For example, the Paal-Knorr Pyrrole Synthesis is a method for synthesizing pyrroles from primary diols and amines .
- The use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
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Chemical Intermediates
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Synthon in Sonogashira Cross-Coupling Reactions
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Synthesis of N-Heterocycles
- Pyrrole synthesis is a key process in the creation of various N-heterocycles . The Paal-Knorr Pyrrole Synthesis is a method for synthesizing pyrroles from primary diols and amines . The use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
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Preparation of N-Acylpyrroles
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Synthon in Sonogashira Cross-Coupling Reactions
Safety And Hazards
“Methyl 1H-pyrrole-1-carboxylate” is flammable and poses a risk of ignition . It is toxic if swallowed and harmful if inhaled . It also causes serious eye damage . Safety measures include avoiding open flames, hot surfaces, and sources of ignition, taking precautionary measures against static discharge, and changing contaminated clothing .
Future Directions
While “Methyl 1H-pyrrole-1-carboxylate” is an important chemical for the production of various compounds, there is a need for more research to clearly understand its action mechanisms . Furthermore, despite the importance of its scaffold, there are only a few Structure-Activity Relationship (SAR) research on it .
properties
IUPAC Name |
methyl pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORALDOSFHZOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195422 | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrole-1-carboxylate | |
CAS RN |
4277-63-8 | |
Record name | 1H-Pyrrole-1-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4277-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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